(S)-2-氨基-3-(2,4,5-三氟苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

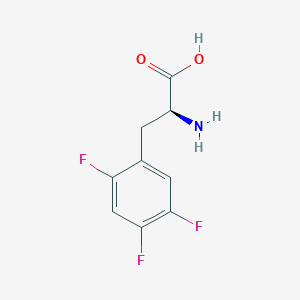

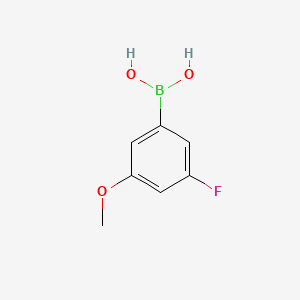

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is a compound that belongs to the class of alpha-amino acids, which are key building blocks in the synthesis of peptides and proteins. The presence of a trifluorophenyl group in the molecule suggests that it may have unique electronic and steric properties that could be beneficial in medicinal chemistry and material science applications.

Synthesis Analysis

The synthesis of related alpha-trifluoromethylated alpha-amino acids has been achieved through a stereoselective approach. The stereoconfiguration of the amino acid precursors can be controlled by the choice of solvent used in the reaction. For instance, the optically active (S)-2-amino-2-phenyl-1,1,1-trifluoropropanoic acid was successfully synthesized using this method, which could be analogous to the synthesis of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid, they do provide insights into the structural analysis of similar compounds. For example, the crystal structure of a related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, was determined, showing that the indole ring is essentially planar and the crystal structure is stabilized by hydrogen bonds . This information can be extrapolated to suggest that the trifluorophenyl group in (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid may also contribute to the stabilization of its molecular structure through similar interactions.

Chemical Reactions Analysis

The chemical reactivity of amino acids with heteroaryl groups, such as furan or thiophene nuclei, has been explored. These amino acids were synthesized and further transformed into related compounds through reduction and N-formylation reactions . Although the specific reactions of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid are not detailed, the methodologies applied to similar structures could potentially be adapted for its chemical modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid can be inferred from its structural analogs. For instance, the introduction of fluorine atoms in amino acids, as seen in the synthesis of perfluoro-tert-butyl 4-hydroxyproline, significantly affects their conformational preferences and can enhance detection sensitivity in 19F NMR applications . This suggests that the trifluorophenyl group in (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid may also impart distinct physical and chemical properties, such as increased lipophilicity and potential for use in fluorine-based NMR studies.

科学研究应用

在肽合成中的作用

“(S)-2-氨基-3-(2,4,5-三氟苯基)丙酸”在肽的研究和合成中至关重要,包括通过肽键将其整合到肽中。通过肽键将 TOAC 等与本化合物在结构上相似的自旋标记探针整合到肽中,对于分析肽骨架动力学和二级结构至关重要。利用 EPR 光谱和其他技术进行的研究突出了其在阐明肽功能和结构背后的分子机制方面的效用 (Schreier 等人,2012)。

在生物医学科学中的应用

该化合物的衍生物被用于合成各种生物活性分子和药物,展示了其在药物开发过程中的多功能性和重要性。例如,作为衍生物的乙酰丙酸被认为是从生物质中提取的关键化学物质,在癌症治疗、医疗材料和各种医学领域展示了潜力。其独特的官能团促进了药物开发中经济高效且更清洁的反应过程 (Zhang 等人,2021)。

安全和危害

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

属性

IUPAC Name |

(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJFYJHCOWRRLR-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376129 |

Source

|

| Record name | 2,4,5-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

749847-57-2 |

Source

|

| Record name | 2,4,5-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)